Cas no 1557432-65-1 (2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride)

2-(3,3,3-Trifluoropropoxy)ethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a trifluoropropoxy substituent. This compound is particularly valuable in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules. The presence of the trifluoropropoxy moiety enhances its lipophilicity and metabolic stability, making it useful in the development of pharmaceuticals and agrochemicals. Its sulfonyl chloride functionality allows for efficient nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives. The compound’s stability under controlled conditions ensures reliable handling in synthetic applications. Its unique structural features make it a versatile reagent for researchers working on fluorinated compounds and sulfonation chemistry.
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride structure
1557432-65-1 structure
Product name:2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
CAS No:1557432-65-1
MF:C5H8ClF3O3S
Molecular Weight:240.628430366516
CID:5951049
PubChem ID:82957885

2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
    • AKOS021277378
    • 1557432-65-1
    • EN300-1144465
    • インチ: 1S/C5H8ClF3O3S/c6-13(10,11)4-3-12-2-1-5(7,8)9/h1-4H2
    • InChIKey: DXWHESMVNOYEIC-UHFFFAOYSA-N
    • SMILES: ClS(CCOCCC(F)(F)F)(=O)=O

計算された属性

  • 精确分子量: 239.9834775g/mol
  • 同位素质量: 239.9834775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 51.8Ų

2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1144465-5g
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
1557432-65-1 95%
5g
$2028.0 2023-10-25
Enamine
EN300-1144465-1.0g
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
1557432-65-1
1g
$0.0 2023-06-09
Enamine
EN300-1144465-10g
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
1557432-65-1 95%
10g
$3007.0 2023-10-25
Enamine
EN300-1144465-0.1g
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
1557432-65-1 95%
0.1g
$615.0 2023-10-25
Enamine
EN300-1144465-0.5g
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
1557432-65-1 95%
0.5g
$671.0 2023-10-25
Enamine
EN300-1144465-1g
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
1557432-65-1 95%
1g
$699.0 2023-10-25
Enamine
EN300-1144465-0.25g
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
1557432-65-1 95%
0.25g
$642.0 2023-10-25
Enamine
EN300-1144465-0.05g
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
1557432-65-1 95%
0.05g
$587.0 2023-10-25
Enamine
EN300-1144465-2.5g
2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride
1557432-65-1 95%
2.5g
$1370.0 2023-10-25

2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride 関連文献

2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chlorideに関する追加情報

2-(3,3,3-Trifluoropropoxy)ethane-1-Sulfonyl Chloride: A Comprehensive Overview

2-(3,3,3-Trifluoropropoxy)ethane-1-sulfonyl chloride (CAS No. 1557432-65-1) is a highly specialized chemical compound with significant applications in various fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a sulfonyl chloride group with a trifluoropropoxy substituent. The presence of the trifluoropropoxy group imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in modern chemical research.

The molecular structure of 2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride consists of an ethane backbone with a sulfonyl chloride functional group at one end and a trifluoropropoxy substituent at the other. The sulfonyl chloride group (-SO₂Cl) is highly reactive and is commonly used in the formation of sulfonamides and sulfonate esters. The trifluoropropoxy group (-O-CF₂CF₂CF₃), on the other hand, introduces fluorine atoms into the molecule, which enhances the compound's stability and reactivity due to the electronegativity of fluorine.

Recent studies have highlighted the importance of sulfonyl chlorides like this compound in the synthesis of advanced materials. For instance, researchers have explored their role in the development of high-performance polymers and biodegradable materials. The trifluoropropoxy substituent in this compound has been shown to improve the thermal stability and mechanical properties of polymers derived from it.

In terms of synthesis, 2-(3,3,3-trifluoropropoxy)ethane-1-sulfonyl chloride can be prepared via a variety of methods. One common approach involves the reaction of 2-(trifluoropropoxy)ethanol with thionyl chloride (SOCl₂), which converts the hydroxyl group into a sulfonyl chloride. This reaction is typically carried out under reflux conditions to ensure complete conversion and high yield.

The reactivity of sulfonyl chlorides makes them versatile intermediates in organic synthesis. They can undergo nucleophilic substitution reactions with amines to form sulfonamides or with alcohols to form sulfonate esters. These reactions are often facilitated by the use of catalysts or by adjusting reaction conditions such as temperature and solvent.

One area where 2-(trifluoropropoxy)ethane sulfonyl chloride has shown particular promise is in drug discovery. The trifluoropropoxy group is known to enhance pharmacokinetic properties such as bioavailability and metabolic stability, making this compound an attractive candidate for use in medicinal chemistry.

Moreover, recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing compounds like 2-(trifluoropropoxy)ethane sulfonyl chloride. Researchers are increasingly focusing on using renewable feedstocks and minimizing waste generation during the synthesis process.

In conclusion, 2-(trifluoropropoxy)ethane sulfonyl chloride (CAS No. 1557432-65-1) is a versatile and valuable compound with wide-ranging applications in organic synthesis and materials science. Its unique structure and reactivity make it an essential tool for chemists working on cutting-edge research projects.

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